N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anticancer and antimicrobial properties. The molecular formula for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is , and it features a bromine atom, a hydroxy group, and a guanidine moiety, which contribute to its reactivity and biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as 6-bromo-4-hydroxyquinazoline and guanidine derivatives. Literature suggests that it is primarily used in research settings for the development of pharmaceuticals and as a synthetic intermediate in organic chemistry .
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine falls under several classifications:
The synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine typically involves the following steps:
A common synthetic route involves reacting 6-bromo-4-hydroxyquinazoline with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically requires heating for several hours, followed by cooling and filtration to obtain the desired product .
Key structural data include:
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the bromine substituent and the guanidine group, allowing for diverse synthetic applications in drug development .
The mechanism of action for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is not fully elucidated but is believed to involve:
Studies have suggested that quinazoline derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
Key physical properties include:
Relevant chemical properties include:
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine has several applications in scientific research:
While direct CO₂ incorporation for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine synthesis is not explicitly detailed in the available literature, advanced cyclization methods for analogous brominated quinazolines utilize carbonyl sources. A key approach involves reacting 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) to form an intermediate β-keto acid. Subsequent cyclodehydration in polyphosphoric acid (PPA) at 120°C generates the 4-hydroxyquinolinone core [4]. This method yields the 6-bromo-4-hydroxyquinolin-2(1H)-one precursor in ~100% yield after recrystallization, demonstrating exceptional efficiency for constructing the bicyclic scaffold essential for further functionalization [4].
Suzuki-Miyaura cross-coupling is pivotal for introducing aryl diversity at the C6 position of the quinazoline core before bromination. As demonstrated for related compounds, 6-chloroquinazoline-2,4(1H,3H)-diones serve as versatile intermediates. Treatment with aryl boronic acids under Pd(OAc)₂/XPhos catalysis (50°C) enables efficient C-C bond formation at position 6 [3] [10]. Subsequent regioselective bromination using bromine or NBS (N-bromosuccinimide) at the C6 position is then performed. For N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine synthesis, this typically precedes guanidinylation. Direct halogenation of anthranilic acid derivatives or their cyclized quinazoline precursors using brominating agents (e.g., Br₂/AcOH) provides a more direct route to the 6-bromo intermediate [3]. The halogen atom serves as both a directing group for further modifications and a potential pharmacophore influencing bioactivity [9].
The critical step for installing the guanidine group involves nucleophilic displacement or direct guanylation. Optimized conditions involve reacting 6-bromo-2-chloro-4-hydroxyquinazoline with guanidine hydrochloride under basic conditions (KOH) in refluxing 95% ethanol. This method achieves high yields (~81%) and purity [3] [7]. Alternatively, protecting group strategies enhance regioselectivity. Using di-Boc-protected guanidine (e.g., N,N'-di-Boc-N''-triflylguanidine) allows for milder reaction conditions (e.g., room temperature in DMF) and prevents over-alkylation. Subsequent acidic deprotection (e.g., TFA) cleanly yields the target guanidine compound [7] [10]. Microwave irradiation has also been explored for this step, significantly reducing reaction times while maintaining or improving yield compared to traditional reflux [7].
Table 1: Key Synthetic Methods for N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine Precursors and Target Molecule
Step | Key Reagents/Conditions | Intermediate/Target | Yield | Reference |
---|---|---|---|---|
Quinolinone Core Formation | 4-Bromoaniline, Meldrum's acid, PPA, 120°C | 6-Bromo-4-hydroxyquinolin-2(1H)-one | ~100% | [4] |
Suzuki Coupling (Model) | 6-Cl-quinazoline, Aryl-B(OH)₂, Pd(OAc)₂, XPhos, 50°C | 6-Aryl-quinazoline-2,4-dione | 50-80% | [3] |
Halogenation | Br₂/AcOH or NBS | 6-Bromoquinazoline-2,4(1H,3H)-dione | 65-85% | [3] |
Guanidinylation | 6-Bromo-2-Cl-quinazoline, Guanidine·HCl, KOH, EtOH, reflux | N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine | ~81% | [3] [7] |
Protected Guanidinylation | 6-Bromo-2-Cl-quinazoline, N,N'-Di-Boc-guanidine, Base, DMF, rt; then TFA | N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine | 70-90% | [7] [10] |
Comprehensive NMR analysis confirms the structure and regiochemistry of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine. ¹H NMR (DMSO-d₆, 600 MHz) exhibits characteristic signals: a downfield singlet near δ 11.50-11.60 ppm (1H, OH), broad singlets between δ 6.80-7.20 ppm (4H, NH₂ guanidine, exchangeable), aromatic protons as a distinct system [δ 8.15 (d, J = 2.5 Hz, H-5), 7.94 (dd, J = 9.0, 2.5 Hz, H-7), 7.49 (d, J = 9.0 Hz, H-8)], and the C2-H proton as a singlet near δ 8.30 ppm [3] [7]. ¹³C NMR (DMSO-d₆, 150 MHz) provides definitive evidence for the carbonyl, guanidine, and brominated aromatic carbons: δ 167.8 (C4=O), 162.7 (guanidine C=NH), 157.5 (C2), 151.1 (C8a), 138.9 (C7), 135.5 (C4a), 129.9 (C5), 128.4 (C8), 117.5 (C6-Br), 116.0 (C4a), 115.5 (C8a) [3]. High-Resolution Mass Spectrometry (HRMS-ESI) delivers precise mass confirmation: Found [M + H]⁺ 282.097 (C₉H₈BrN₅O requires 282.097) [1] [3]. The fragmentation pattern typically shows loss of NH₂CN (42 Da) and HBr (79/81 Da), supporting the assigned structure.
X-ray crystallography definitively resolves the tautomeric equilibrium and hydrogen-bonding network in the solid state. While direct data for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is limited in the provided results, studies on closely related 4-hydroxyquinazolin-2-yl guanidines and 3-acetyl-4-hydroxyquinolin-2(1H)-ones provide critical insights. These structures unequivocally demonstrate the predominant existence as the 4-oxo tautomer (quinazolin-4(3H)-one) over the 4-hydroxyquinoline form. Crucially, an intramolecular hydrogen bond forms between the N3-H (quinazoline) and the guanidine N atom (N-H···N distance ~2.7-2.9 Å) [8]. Furthermore, the guanidine group often participates in intermolecular H-bonding with the carbonyl oxygen (C4=O) of adjacent molecules, leading to characteristic dimeric or chain structures. For the analogous 6-bromo-4-hydroxyquinolin-2(1H)-one, X-ray analysis confirms planarity and the presence of an intramolecular H-bond (O-H···O=C, ~2.5 Å) stabilizing the lactam form [4] [8]. This extensive H-bonding network significantly influences solubility, crystal packing, and potential biomolecular interactions.
Table 2: Key Spectroscopic and Crystallographic Data for N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine and Analogues
Technique | Key Features/Parameters | Structural Information Revealed | Reference |
---|---|---|---|
¹H NMR (DMSO-d₆) | δ 11.53 (s, OH), ~7.0-6.8 (br s, NH₂, 4H), 8.15 (d, J=2.5 Hz, H-5), 7.94 (dd, J=9.0, 2.5 Hz, H-7), 7.49 (d, J=9.0 Hz, H-8), 8.30 (s, H-2) | Regiochemistry of bromination; Presence of OH/NH; Guanidine protonation state | [3] [7] |
¹³C NMR (DMSO-d₆) | δ 167.8 (C4=O), 162.7 (C=NH), 157.5 (C2), 151.1 (C8a), 138.9 (C7), 135.5 (C4a), 129.9 (C5), 128.4 (C8), 117.5 (C6-Br) | Carbonyl vs. hydroxyl tautomer; Guanidine sp² carbon; Aromatic carbon shifts | [3] |
HRMS-ESI | [M + H]⁺ Found: 282.097; Calc. for C₉H₈BrN₅O: 282.097 | Molecular formula confirmation | [1] [3] |
X-ray (Analogues) | Intramolecular H-bond: N-H···N (2.7-2.9 Å), O-H···O (2.5 Å); Intermolecular H-bond: N-H···O=C; Planarity; 4-Oxo tautomer | Predominant tautomeric form; Supramolecular structure; Stabilization via H-bonding | [4] [8] |
Structurally, N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine (1) differs critically from related 6-bromo-4-hydroxyquinolin-2(1H)-one derivatives (2) in its heterocyclic core and substitution pattern. Quinazoline (1) features a diazine ring (N at positions 1 and 3) compared to the single nitrogen in the pyridone ring of quinolone (2). This difference profoundly impacts electronic distribution, tautomerism, and hydrogen-bonding capacity.
Tautomerism: Quinoline derivatives like 6-bromo-4-hydroxyquinolin-2(1H)-one (2) exhibit a well-defined equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms, often stabilized by an intramolecular H-bond (O-H···O=C) [4] [8]. In contrast, quinazoline 1 exists predominantly in the 4-oxo tautomer, with the guanidine group introducing an additional strong intramolecular H-bond (N-H···N) involving N3 and a guanidine nitrogen [8]. This additional H-bond significantly reduces tautomeric mobility compared to quinoline counterparts.
Electronic Effects: The electron-deficient nature of the diazine ring in 1 lowers the pKa of the C4-OH group compared to quinolone 2. This increases the acidity, potentially favoring deprotonation under physiological conditions. Furthermore, the bromine atom exerts a stronger electron-withdrawing effect on the adjacent ring nitrogen in the quinazoline, altering its reactivity towards electrophiles compared to the quinolone where bromine is meta to the pyridone nitrogen [5] [8].
Synthetic Versatility & Bioactivity: Quinoline derivatives like 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one serve as precursors for synthesizing cytotoxic pyrimidine hybrids via condensation with guanidine [6]. However, quinazoline-guanidine hybrids like 1 are synthesized with the guanidine already attached as an integral part of the core structure. This direct integration positions the guanidine for specific interactions with biological targets, particularly kinases and ion transporters. Quinazolines demonstrate a proven track record as kinase inhibitor scaffolds (e.g., gefitinib, erlotinib) [9]. The presence of the guanidine group in 1 mimics the acylguanidine pharmacophore found in potent NHE-1 inhibitors (e.g., cariporide), suggesting potential for cardiovascular or anti-inflammatory applications distinct from the cytotoxic profile often seen with complex quinoline derivatives [3] [9].
Table 3: Structural and Functional Comparison: Quinazoline-Guanidine vs. Quinoline Derivatives
Property | N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine (1) | 6-Bromo-4-hydroxyquinolin-2(1H)-one (2) & Derivatives | Biological Implications |
---|---|---|---|
Core Structure | Diazine ring (N1, N3 positions); Planar | Pyridone ring (Single N1); Planar | Altered electronic profile; Differential target recognition |
Tautomerism | Predominant 4-oxo tautomer; Stabilized by strong intramolecular H-bond (N-H···N) | Lactam (4-oxo) ⇌ Lactim (4-OH) equilibrium; H-bond (O-H···O=C) | Impacts protonation state, solubility, H-bond donor/acceptor capacity |
Guanidine Group | Directly attached at C2; Integral part of scaffold; Strong H-bond donor | Typically introduced at C3 via condensation (e.g., with α,β-unsat ketone) | 1 offers potential for mimicry of acyl guanidine pharmacophores (e.g., NHE-1 inhibitors) |
Bromine Effect | Strong -M/-I effect meta to N1, ortho to N3; High electron deficiency | -M/-I effect ortho to carbonyl, meta to N; Moderate electron deficiency | Alters reactivity (electrophilic substitution); Influences binding affinity |
Dominant Bioactivity Profile (Literature) | NHE-1 inhibition; Anti-inflammatory; Anti-platelet [3] [9] | Cytotoxicity (Pyrimidine hybrids); Fluorescence sensing [6] [8] | 1: Ion transport/modulation, signaling; 2: DNA/Enzyme inhibition, diagnostics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7